N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide
Overview
Description
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of thiourea derivatives. This compound is known for its potential applications in various fields, including pharmaceuticals and agrochemicals. It is characterized by the presence of a 3-chloro-2-methylphenyl group, a carbamothioyl group, and a 3,4-dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide typically involves the reaction of 3-chloro-2-methylaniline with carbon disulfide and an appropriate amine to form the corresponding thiourea derivative. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can reduce the formation of kidney stones and other related conditions .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,5-dimethoxybenzamide
- N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Uniqueness
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and interaction with biological targets. The presence of both chloro and methoxy groups can enhance its binding affinity and specificity towards certain enzymes and receptors .
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-10-12(18)5-4-6-13(10)19-17(24)20-16(21)11-7-8-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H2,19,20,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXMRYSCHXCVEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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